molecular formula C12H12O2 B15170073 (Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone CAS No. 646522-94-3

(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone

Cat. No.: B15170073
CAS No.: 646522-94-3
M. Wt: 188.22 g/mol
InChI Key: IYZPGSJFWZXKEX-UHFFFAOYSA-N
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Description

(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone is an organic compound that features a cyclopentene ring attached to a methanone group, which is further connected to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone typically involves the reaction of cyclopent-3-en-1-yl bromide with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylmethanones.

Scientific Research Applications

(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methanone group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopent-3-en-1-yl)(4-hydroxyphenyl)methanone
  • (Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone
  • (Cyclopent-3-en-1-yl)(2-hydroxybenzyl)methanone

Uniqueness

(Cyclopent-3-en-1-yl)(2-hydroxyphenyl)methanone is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

646522-94-3

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

cyclopent-3-en-1-yl-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C12H12O2/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h1-4,7-9,13H,5-6H2

InChI Key

IYZPGSJFWZXKEX-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C(=O)C2=CC=CC=C2O

Origin of Product

United States

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